

# An In-depth Technical Guide to 1H-Indole, 2-(2-furanyl)-

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## Compound of Interest

Compound Name: 1H-Indole, 2-(2-furanyl)-

Cat. No.: B15331074

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IUPAC Name: 2-(Furan-2-yl)-1H-indole

CAS Number: 54864-36-7

This technical guide provides a comprehensive overview of the chemical compound 2-(furan-2-yl)-1H-indole, including its synthesis, physicochemical properties, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Physicochemical Properties

The fundamental properties of 2-(furan-2-yl)-1H-indole are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO
Molecular Weight	183.21 g/mol
Appearance	Off-white to light yellow powder
Melting Point	122-124 °C
Solubility	Soluble in organic solvents such as DMSO, methanol, and ethyl acetate.

# Synthesis of 2-(Furan-2-yl)-1H-indole

The synthesis of 2-aryl indoles, including 2-(furan-2-yl)-1H-indole, can be achieved through several established synthetic routes. The Fischer indole synthesis is a classic and widely applicable method.<sup>[1][2]</sup> Additionally, modern cross-coupling reactions, particularly those catalyzed by palladium, offer an alternative and efficient approach.<sup>[3][4][5]</sup>

## Experimental Protocol: Fischer Indole Synthesis

A plausible and commonly employed method for the synthesis of 2-(furan-2-yl)-1H-indole is the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with 2-acetylfuran.<sup>[1][2][6]</sup>

Materials:

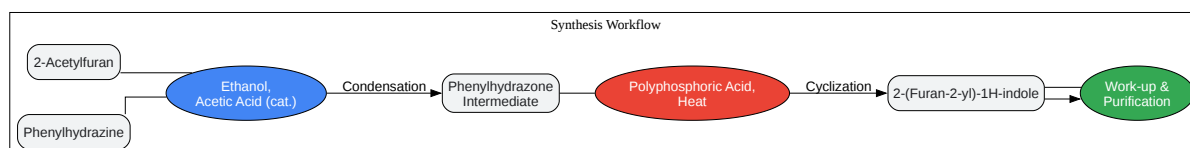
- Phenylhydrazine
- 2-Acetylfuran
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>, ZnCl<sub>2</sub>)<sup>[1]</sup>
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 2-acetylfuran (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the

mixture at room temperature for 2-4 hours. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

- **Solvent Removal:** Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- **Cyclization:** To the crude phenylhydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring). Heat the mixture to 80-100 °C and stir for 1-3 hours.<sup>[7]</sup> Monitor the progress of the cyclization by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(furan-2-yl)-1H-indole.
- **Characterization:** Characterize the final product by spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry to confirm its identity and purity.



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A generalized workflow for the Fischer indole synthesis of 2-(furan-2-yl)-1H-indole.

## Biological Activities and Potential Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[8] The incorporation of a furan moiety can further modulate the pharmacological properties of the indole core. While specific quantitative data for 2-(furan-2-yl)-1H-indole is limited in publicly available literature, studies on closely related analogues and derivatives provide strong indications of its potential therapeutic applications, particularly in oncology and infectious diseases.

### Anticancer Activity

Derivatives of the furan-indole scaffold have demonstrated promising anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

A study on 2-(thiophen-2-yl)-1H-indole derivatives, which are close structural analogues of 2-(furan-2-yl)-1H-indole, revealed potent cytotoxic activity against the HCT-116 human colon cancer cell line.[8] The reported IC<sub>50</sub> values for the most active compounds in this series are presented in the table below.

Compound	IC <sub>50</sub> against HCT-116 (μM)
Analogue 4g	7.1 ± 0.07
Analogue 4a	10.5 ± 0.07
Analogue 4c	11.9 ± 0.05
Doxorubicin (Control)	> 98% inhibition at test concentration
Data from a study on 2-(thiophen-2-yl)-1H-indole derivatives.[8]	

The anticancer mechanism for these analogues was attributed to cell cycle arrest at the S and G2/M phases and the modulation of microRNA expression.[8]

Furthermore, hybrid molecules incorporating benzofuran and indole moieties have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, particularly for non-small-cell lung cancer.<sup>[9]</sup> One such derivative, 8aa, demonstrated significant inhibition of EGFR phosphorylation and its downstream signaling pathways.<sup>[9]</sup>

## Antimicrobial Activity

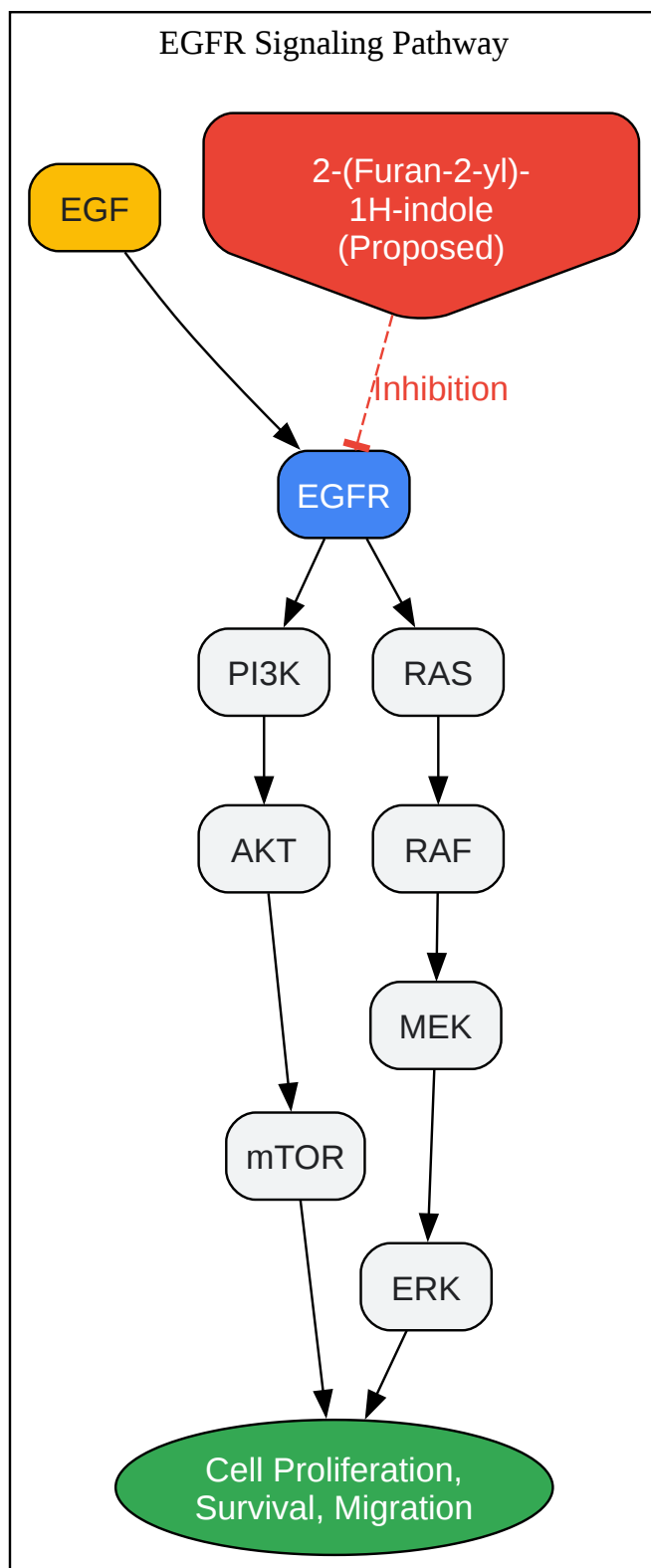
The furan and indole moieties are present in numerous compounds with established antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for 2-(furan-2-yl)-1H-indole against various bacterial and fungal strains are not readily available, derivatives containing the 2-(furan-2-yl) moiety have been synthesized and evaluated for their antimicrobial activity. For instance, certain 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.<sup>[10]</sup>

## Potential Signaling Pathway Modulation

Based on the observed biological activities of closely related compounds, 2-(furan-2-yl)-1H-indole may exert its effects through the modulation of critical cellular signaling pathways.

## EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.<sup>[11]</sup> Its overactivation is a hallmark of many cancers. Benzofuran-indole hybrids have been shown to inhibit this pathway by reducing the phosphorylation of EGFR and its downstream effectors, AKT and ERK1/2.<sup>[9]</sup> It is plausible that 2-(furan-2-yl)-1H-indole could act as an inhibitor at the level of the EGFR tyrosine kinase domain, thereby blocking the signal transduction cascade.

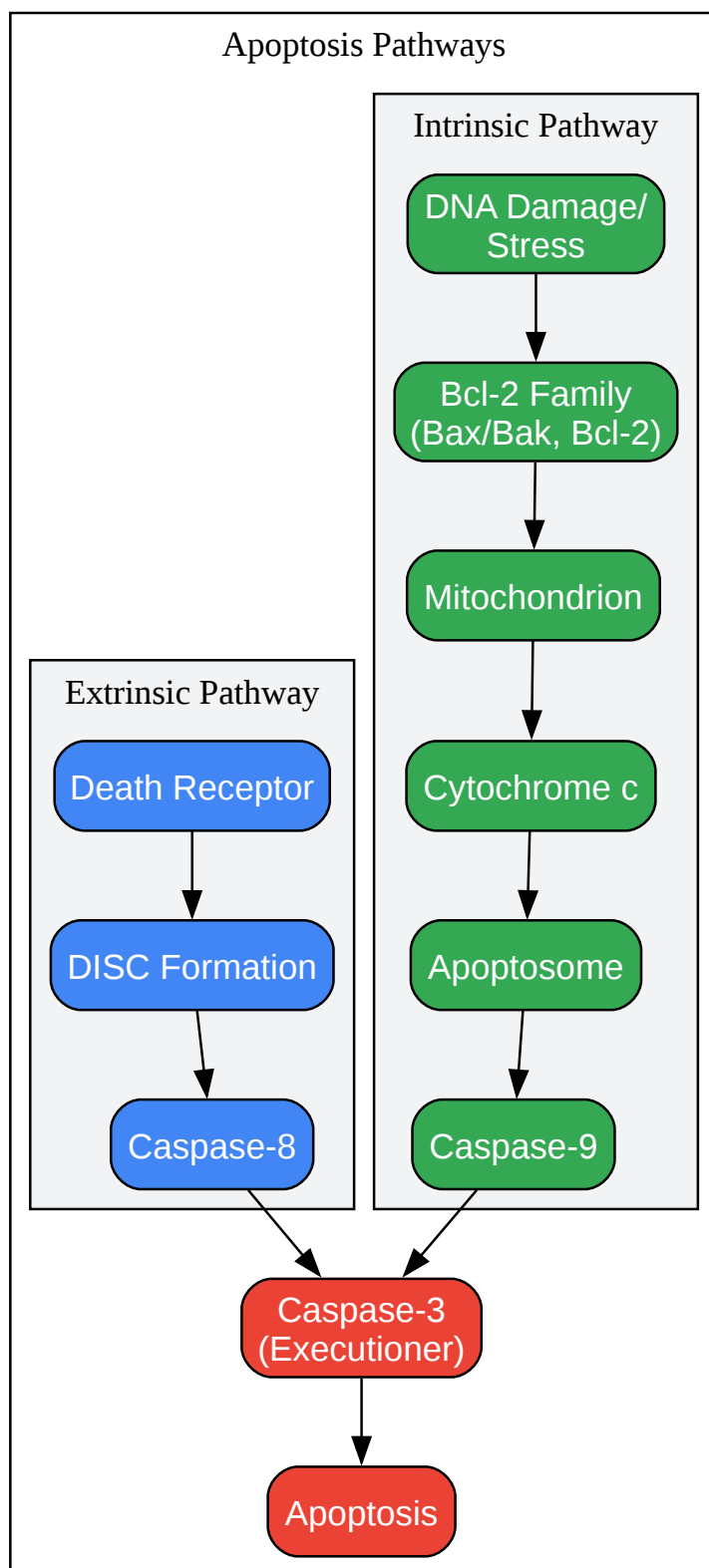


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Proposed inhibition of the EGFR signaling pathway by 2-(furan-2-yl)-1H-indole.

## Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.<sup>[12]</sup> Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell. The modulation of pro- and anti-apoptotic proteins of the Bcl-2 family is a key regulatory step in the intrinsic pathway.<sup>[12][13]</sup> Given the anticancer potential of the furan-indole scaffold, it is likely that 2-(furan-2-yl)-1H-indole or its derivatives could induce apoptosis by activating one or both of these pathways.



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